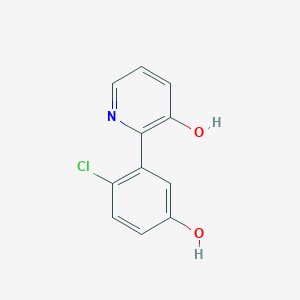
2-Hydroxy-5-(naphthalen-2-yl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(naphthalen-2-yl)pyridine, often abbreviated as 2-HNP, is a synthetic compound derived from naphthalene and pyridine. It has been widely studied due to its unique properties, which have made it useful in a variety of scientific research applications.
作用機序
2-HNP is a fluorescent molecule, meaning that it absorbs light at one wavelength and emits light at a different wavelength. This property allows it to be used as a fluorescent probe for the study of various biochemical and physiological processes. In particular, 2-HNP can be used to detect reactive oxygen species, as it is oxidized by these species and emits a fluorescent signal in response. It can also be used to detect protein-protein interactions, as it binds to proteins and emits a fluorescent signal in response.
Biochemical and Physiological Effects
2-HNP has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the growth of certain types of bacteria, as well as an inhibitory effect on the growth of certain types of cancer cells. Furthermore, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.
実験室実験の利点と制限
2-HNP has a number of advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is highly fluorescent, making it an ideal fluorescent probe for a variety of biochemical and physiological processes. Furthermore, it is relatively stable and can be used in a variety of solvents. However, there are a few limitations to using 2-HNP in laboratory experiments. In particular, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for research on 2-HNP. In particular, further research could be conducted on its potential applications as a fluorescent probe for the study of various biochemical and physiological processes. Additionally, further research could be conducted on its potential applications as a molecular probe for the study of enzyme-catalyzed reactions. Furthermore, further research could be conducted on its potential applications in the synthesis of novel compounds, such as 2-HNP-based polymers and 2-HNP-based nanomaterials. Finally, further research could be conducted on its potential applications in the detection and treatment of various diseases, such as cancer and inflammation.
合成法
2-HNP is synthesized by the condensation reaction of naphthalene-2-carboxylic acid and pyridine-2-carboxylic acid in the presence of anhydrous sodium acetate. The reaction is carried out in an aqueous solution at a temperature of around 80°C. The reaction yields 2-HNP in a yield of 95%.
科学的研究の応用
2-HNP has been used in a variety of scientific research applications, including as a molecular probe for the study of enzyme-catalyzed reactions, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent probe for the study of protein-protein interactions. It has also been used in the synthesis of novel compounds, such as 2-HNP-based polymers and 2-HNP-based nanomaterials.
特性
IUPAC Name |
5-naphthalen-2-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-8-7-14(10-16-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHHXFRKPYQOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682871 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111115-38-8 |
Source


|
| Record name | 5-(Naphthalen-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














